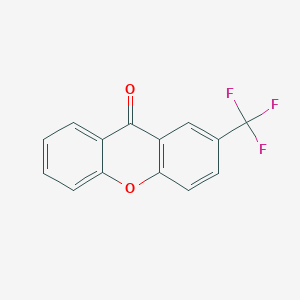

2-(Trifluoromethyl)xanthone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

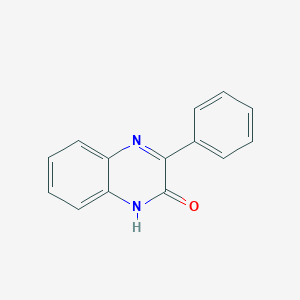

Synthesis Analysis

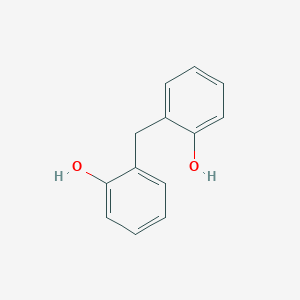

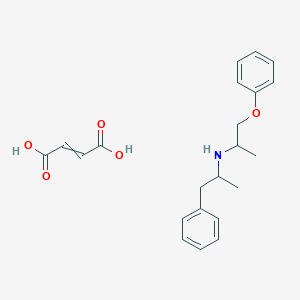

The synthesis of xanthones, including derivatives like 2-(Trifluoromethyl)xanthone, can be achieved through various methods. One popular approach is the cyclization of 2-aryloxybenzonitriles in trifluoromethanesulfonic acid to give xanthone-iminium triflates, which upon further reaction yield xanthones (Colquhoun, Lewis, & Williams, 2001). Another efficient route involves the tandem coupling-cyclization of arynes and salicylates to prepare xanthones (Zhao & Larock, 2005).

Molecular Structure Analysis

Xanthones possess a tricyclic structure that is highly oxygenated and often substituted, contributing to their diverse biological activities. The molecular structure of xanthones, including 2-(Trifluoromethyl)xanthone, allows for a range of chemical reactivities and interactions, facilitating their role in various chemical processes and potential applications (Sousa & Pinto, 2005).

Chemical Reactions and Properties

Xanthones undergo a variety of chemical reactions, including Friedel–Crafts-type alkylation, which has been applied to synthesize naturally occurring xanthone derivatives. The reactivity of the xanthone core allows for the formation of complex structures with significant biological activity (Kuhakarn et al., 2011).

Physical Properties Analysis

The physical properties of xanthones, such as solubility and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for their application in different fields, affecting their bioavailability and interactions with biological systems.

Chemical Properties Analysis

Xanthones exhibit a range of chemical properties, including fluorescence, which can be utilized in studying biological systems and processes. The chemical properties of xanthones, such as their ability to engage in various types of chemical reactions, make them versatile compounds for research and application in medicinal chemistry and other areas (Hoppmann, Alexiev, Irran, & Rück‐Braun, 2013).

Wissenschaftliche Forschungsanwendungen

Anti-Cancer and Anti-Oxidant Potential

Xanthones, including 2-(Trifluoromethyl)xanthone derivatives, have been studied extensively for their anti-cancer and antioxidant properties. These compounds exhibit potent biological activities and are derived naturally as well as synthesized. Their therapeutic attributes include, but are not limited to, α-glucosidase inhibition, anti-cancer, anti-oxidant, anti-asthmatic, anti-convulsant, xanthine oxidase inhibition, and anti-microbial effects. The anti-cancer and antioxidant potentials of these compounds are particularly notable, with numerous studies supporting these applications. Xanthones' wide range of reported therapeutic benefits positions them as promising drug candidates for future studies (Singh et al., 2016).

Biological Activities in African Medicinal Plants

Xanthones have been identified as important compounds within African medicinal plants, showing a variety of biological activities due to their tricyclic scaffold. These activities include antimicrobial, cytotoxic, and enzyme inhibitory effects. Notably, most xanthones identified on the continent have been isolated from the Guttiferae family, revealing significant pharmacological potential across a variety of xanthone derivatives (Mazimba et al., 2013).

Prenylated Caged Xanthones

Prenylated caged xanthones are recognized for their "privileged structure" and substantial biological activities, including anticancer, anti-HIV-1, antibacterial, anti-inflammatory, and neurotrophic activities. These compounds are primarily found in the Garcinia genus, with gambogic acid being a focal point of research due to its potential as a new antitumor agent. The structural diversity and biological activities of these xanthones make them highly valuable lead compounds for antitumor chemotherapy (Anantachoke et al., 2012).

Anti-Inflammatory Effects

Xanthone derivatives have been reviewed for their anti-inflammatory effects, demonstrating significant potential as alternative anti-inflammatory drugs. These compounds, derived from both natural sources and chemical synthesis, show varied biological activities based on their tricyclic scaffold and the nature/position of their substituent groups. The anti-inflammatory activity of xanthones contributes to their broad pharmacological profile, offering new avenues for drug development (Wong & Mah, 2021).

Biosynthetic Pathway and Pharmacological Properties

The biosynthetic pathway of xanthones in plants has been detailed, shedding light on their production and the intricate differences between species. This knowledge aids in understanding the pharmacological properties of xanthones, including their antitumor, antidiabetic, and antimicrobial effects. The review of plant xanthone biosynthesis is crucial for further molecular studies and the potential synthetic biology applications of these compounds (Remali et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F3O2/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOGBDMNMFJKRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375350 |

Source

|

| Record name | 2-Trifluoromethyl-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)xanthone | |

CAS RN |

1496-15-7 |

Source

|

| Record name | 2-Trifluoromethyl-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)